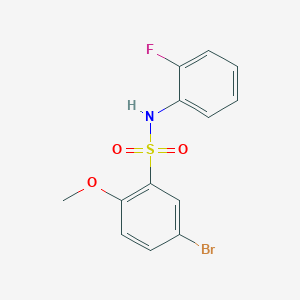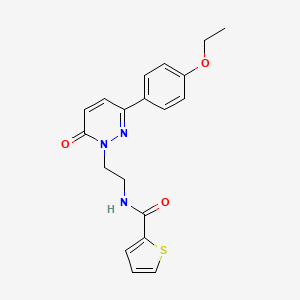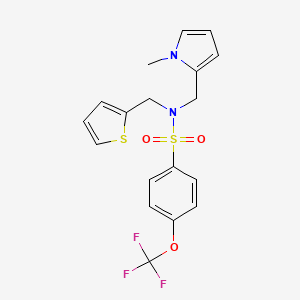
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMS-986142, and it belongs to the class of sulfonamides.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide involves the inhibition of TYK2. This protein is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways that regulate the immune system. By inhibiting TYK2, 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide have been extensively studied in preclinical models. In animal studies, this compound has been shown to reduce inflammation and prevent joint damage in models of rheumatoid arthritis. It has also been shown to reduce kidney damage in models of lupus. Additionally, 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide has been shown to have a favorable safety profile and does not cause significant toxicity in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide for lab experiments is its specificity for TYK2. This compound has been shown to selectively inhibit TYK2 without affecting other members of the JAK family. Additionally, 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide has a favorable safety profile and does not cause significant toxicity in animals.
One of the limitations of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide for lab experiments is its solubility. This compound has limited solubility in water, which can make it challenging to administer in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration regimen for this compound.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide. One area of interest is in the development of novel therapies for autoimmune diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Additionally, there is potential for the use of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide in other fields, such as cancer research and infectious disease. Further studies are needed to determine the potential applications of this compound in these areas.
Conclusion
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide is a promising compound that has potential applications in various fields. Its specificity for TYK2 and favorable safety profile make it an attractive candidate for the development of novel therapies for autoimmune diseases. Further studies are needed to determine the optimal dosage and administration regimen for this compound and to explore its potential applications in other fields.
Synthesemethoden
The synthesis method of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then reacted with bromine in the presence of a catalyst such as copper bromide to yield 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been shown to inhibit the activity of a protein called TYK2, which plays a crucial role in the development of these diseases. By inhibiting TYK2, 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide can reduce inflammation and prevent damage to the joints and other organs.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO3S/c1-19-12-7-6-9(14)8-13(12)20(17,18)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHCNHBZGHHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2618670.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2618672.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2618673.png)


![5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2618679.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2618685.png)
![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2618688.png)

![N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2618693.png)